molecular formula C10H11N3O2 B8147267 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-

Cat. No.: B8147267
M. Wt: 205.21 g/mol
InChI Key: ANQYIRMPOYWSSM-QMMMGPOBSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,2-c]pyridine ring system, which is a fused bicyclic structure consisting of a pyrrole and a pyridine ring. The compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors to form the pyrrolo[3,2-c]pyridine core, followed by functionalization to introduce the amino and propanoic acid groups. For instance, starting from 2-bromo-5-iodopyridine, cyclization can be achieved using base-mediated conditions to form the pyrrolo[3,2-c]pyridine core

Industrial Production Methods

Industrial production of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,2-c]pyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyrrolo[3,2-c]pyridine ring.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- include other pyrrolo[3,2-c]pyridine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- apart is its specific structural configuration and the presence of the amino and propanoic acid groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYIRMPOYWSSM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1NC=C2C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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